Amabiline

Catalog No.
S518302
CAS No.
17958-43-9
M.F
C15H25NO4
M. Wt
283.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amabiline

CAS Number

17958-43-9

Product Name

Amabiline

IUPAC Name

[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

InChI

InChI=1S/C15H25NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13-,15-/m0/s1

InChI Key

DRVWTOSBCBKXOR-WHOFXGATSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Amabiline

Canonical SMILES

C1CC2C3(CCN2CC4=CC5=C(C=C43)OCO5)C(C1O)O

Isomeric SMILES

C1C[C@@H]2[C@@]3(CCN2CC4=CC5=C(C=C43)OCO5)[C@@H]([C@@H]1O)O

The exact mass of the compound Amabiline is 289.1314 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 709872. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amabiline (CAS 17958-43-9) is a 1,2-unsaturated monoester pyrrolizidine alkaloid (PA) formed by the esterification of supinidine with viridifloric acid. It is a primary secondary metabolite and definitive botanical marker for Borago officinalis (borage) and Cynoglossum species [1]. Like other 1,2-unsaturated PAs, Amabiline is hepatotoxic; it undergoes metabolic activation in the liver to form reactive pyrrolic species that generate DNA adducts [2]. In industrial and laboratory procurement, Amabiline is primarily sourced as a high-purity analytical reference standard. It is critical for high-resolution mass spectrometry (LC-MS/MS) workflows designed to enforce strict food safety regulations, trace botanical adulteration in herbal products, and establish structure-activity baselines in toxicological screening [3].

Substituting Amabiline with closely related monoesters (like lycopsamine or intermedine) or macrocyclic diesters (like senecionine) fundamentally compromises both analytical accuracy and toxicological modeling. In quality control, PA profiling is highly species-specific; while lycopsamine indicates Symphytum (comfrey) contamination and senecionine indicates Senecio (ragwort), Amabiline is the exact marker required to trace adulteration back to borage or Cynoglossum [1]. Using a surrogate standard prevents labs from identifying the precise botanical source of a failed batch. Furthermore, in toxicological assays, substituting a monoester like Amabiline with a macrocyclic diester drastically skews the dose-response curve. Macrocyclic diesters exhibit significantly higher rates of reactive 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) adduct formation [2]. Therefore, Amabiline must be procured specifically to provide an accurate, lower-toxicity monoester baseline for evaluating 1,2-unsaturated PA exposure[3].

Species-Specific Chromatographic Resolution for Botanical Source Tracing

In high-resolution accurate-mass (HRAM) LC-MS/MS profiling of contaminated food and herbal products, Amabiline provides definitive botanical tracing to Borago and Cynoglossum species. While closely related monoesters like lycopsamine are primary markers for Symphytum (comfrey), and macrocyclic diesters like senecionine trace back to Senecio (ragwort), Amabiline's unique retention time and precursor parent ion allow for unambiguous differentiation [1]. Utilizing >98% pure Amabiline as a reference standard achieves limits of detection (LOD) in the sub-ng/mL range, preventing misidentification of the botanical adulterant in complex matrices like honey or pollen [2].

Evidence DimensionBotanical marker specificity and LOD
Target Compound DataAmabiline standard (sub-ng/mL LOD for Borago/Cynoglossum tracing)
Comparator Or BaselineLycopsamine / Senecionine (markers for Symphytum / Senecio)
Quantified DifferenceUnambiguous mass-spectral differentiation of botanical origin at parts-per-billion (ppb) thresholds.
ConditionsHRAM LC-MS/MS analysis of honey, herbal teas, and pollen

Procurement of pure Amabiline is mandatory for analytical labs to legally identify the exact weed species contaminating agricultural harvests.

Baseline Calibration for DHP-DNA Adduct Formation in Toxicology

Amabiline, as a 1,2-unsaturated monoester, is critical for establishing baseline structure-activity relationships (SAR) in pyrrolizidine alkaloid hepatotoxicity. In comparative microsomal activation assays, monoesters like Amabiline undergo oxidative N-demethylation to form reactive 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) metabolites at a lower relative rate than macrocyclic diesters [1]. For example, macrocyclic diesters like retrorsine or riddelliine exhibit significantly higher DHP-DNA adduct formation and lower LD50 values compared to monoesters[2]. Using Amabiline provides toxicologists with a structurally defined, lower-toxicity baseline to accurately map the metabolic activation kinetics dependent on the esterification state.

Evidence DimensionRelative DHP-DNA adduct formation and toxicity
Target Compound DataAmabiline (Monoester baseline toxicity)
Comparator Or BaselineRetrorsine / Riddelliine (Macrocyclic diesters)
Quantified DifferenceMonoesters demonstrate lower relative hepatotoxicity and adduct generation rates than macrocyclic diesters, defining the lower bound of 1,2-unsaturated PA risk.
ConditionsIn vitro liver microsomal assays and in vivo toxicity models

Essential for toxicological screening where a verified monoester is needed to benchmark the severity of reactive pyrrolic metabolite formation against highly toxic macrocyclic diesters.

Regulatory Compliance in Ultra-Trace Food Safety Quantification

European regulatory bodies (e.g., BfR, EFSA) enforce strict limits on total 1,2-unsaturated PA intake, often capped at 1.0 µg/day or <0.007 µg/kg bw/day [1]. Generic colorimetric assays or non-specific titrations cannot distinguish between toxic 1,2-unsaturated PAs and non-toxic saturated analogs, nor can they reach the required parts-per-billion (ppb) sensitivity. Procurement of high-purity Amabiline analytical standards enables targeted LC-MS/MS quantification, ensuring that borage seed oil and bee pollen extracts meet these stringent ppb regulatory thresholds[2]. Without the exact Amabiline standard, labs risk false negatives or inaccurate total PA summation, leading to product recalls.

Evidence DimensionLimit of quantification and regulatory compliance
Target Compound Data>98% pure Amabiline standard (enables sub-ppb LC-MS/MS quantification)
Comparator Or BaselineGeneric total alkaloid assays (colorimetric/titration)
Quantified DifferenceTargeted LC-MS/MS with Amabiline achieves ppb-level accuracy required for the 1.0 µg/day regulatory limit, which generic assays fail to detect.
ConditionsCommercial processing and quality control of borage oil, honey, and pollen

Buyers in food safety and pharmaceutical QC must procure this exact standard to certify products against strict European PA contamination limits.

Food Safety and Agricultural Quality Control

Used as a primary LC-MS/MS reference standard to detect and quantify weed contamination (Borago or Cynoglossum species) in commercial honey, bee pollen, and herbal tea harvests, directly supporting the sub-ng/mL detection limits required by EFSA and BfR regulations [1].

Toxicological Profiling and Biomarker Research

Serves as a monoester baseline compound in liver microsomal assays to study the kinetics of DHP-DNA adduct formation, allowing researchers to evaluate the structure-activity relationship of pyrrolizidine alkaloid hepatotoxicity against more toxic macrocyclic diesters [2].

Standardization of Borage Seed Oil Extracts

Essential for the cosmetic and nutraceutical industries to certify that γ-linolenic acid (GLA)-rich borage seed oil products are processed correctly and fall below the strict regulatory thresholds for toxic PA content [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

283.17835828 Da

Monoisotopic Mass

283.17835828 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HG6G8EU69E

Other CAS

151204-56-7

Wikipedia

Amabiline

Dates

Last modified: 08-15-2023
1: Senter TJ, Fadeyi OO, Lindsley CW. Enantioselective total synthesis of (+)-amabiline. Org Lett. 2012 Apr 6;14(7):1869-71. doi: 10.1021/ol300466a. Epub 2012 Mar 20. PubMed PMID: 22432912; PubMed Central PMCID: PMC3359844.
2: Findlay AD, Banwell MG. A chemoenzymatic total synthesis of (+)-amabiline. Org Lett. 2009 Jul 16;11(14):3160-2. doi: 10.1021/ol901230w. PubMed PMID: 19586069.
3: Boppré M, Colegate SM. Recognition of pyrrolizidine alkaloid esters in the invasive aquatic plant Gymnocoronis spilanthoides (Asteraceae). Phytochem Anal. 2015 May-Jun;26(3):215-25. doi: 10.1002/pca.2555. Epub 2015 Jan 27. PubMed PMID: 25645745.
4: Likhitwitayawuid K, Angerhofer CK, Chai H, Pezzuto JM, Cordell GA, Ruangrungsi N. Cytotoxic and antimalarial alkaloids from the bulbs of Crinum amabile. J Nat Prod. 1993 Aug;56(8):1331-8. PubMed PMID: 8229016.
5: Letsyo E, Jerz G, Winterhalter P, Horn G, Beuerle T. Survey of pyrrolizidine alkaloids in seven varieties of Lappula squarrosa: An alternative source of heart-healthy vegetable oil. Phytochem Anal. 2016 Mar-Apr;27(2):133-9. doi: 10.1002/pca.2608. PubMed PMID: 26895990.
6: Edgar JA, Lin HJ, Kumana CR, Ng MM. Pyrrolizidine alkaloid composition of three Chinese medicinal herbs, Eupatorium cannabinum, E. japonicum and Crotalaria assamica. Am J Chin Med. 1992;20(3-4):281-8. PubMed PMID: 1471612.
7: Hendriks H, Balraadjsing W, Huizing HJ, Bruins AP. Investigation into the Presence of Pyrrolizidine Alkaloids in Eupatorium cannabinum by Means of Positive and Negative Ion Chemical Ionization GC-MS. Planta Med. 1987 Oct;53(5):456-61. PubMed PMID: 17269067.
8: Wiedenfeld H, Guerrero R, Roeder E. Pyrrolizidine alkaloids from Eupatorium portoricense. Planta Med. 1995 Aug;61(4):380-1. PubMed PMID: 17238090.
9: Trigo JR, Witte L, Brown KS Jr, Hartmann T, Barata LE. Pyrrolizidine alkaloids in the arctiid mothHyalurga syma. J Chem Ecol. 1993 Apr;19(4):669-79. doi: 10.1007/BF00985000. PubMed PMID: 24249009.
10: Williams MT, Warnock BJ, Betz JM, Beck JJ, Gardner DR, Lee ST, Molyneux RJ, Colegate SM. Detection of high levels of pyrrolizidine-N-oxides in the endangered plant Cryptantha crassipes (Terlingua Creek cat's-eye) using HPLC-ESI-MS. Phytochem Anal. 2011 Nov-Dec;22(6):532-40. doi: 10.1002/pca.1314. Epub 2011 Mar 24. PubMed PMID: 21433162.
11: Trigo JR, Barata LE, Brown KS Jr. Stereochemical inversion of pyrrolizidine alkaloids byMechanitis polymnia (Lepidoptera: Nymphalidae: Ithomiinae): Specificity and evolutionary significance. J Chem Ecol. 1994 Nov;20(11):2883-99. doi: 10.1007/BF02098396. PubMed PMID: 24241922.
12: Verma P, Chandra A, Pandey G. Diversity-Oriented Approach Toward the Syntheses of Amaryllidaceae Alkaloids via a Common Chiral Synthon. J Org Chem. 2018 Jul 26. doi: 10.1021/acs.joc.8b01368. [Epub ahead of print] PubMed PMID: 30005155.

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